5-Methylisoquinoline-1-carbonitrile
Overview
Description
5-Methylisoquinoline-1-carbonitrile is a heterocyclic organic compound with the molecular formula C11H8N2. It is a derivative of isoquinoline, featuring a methyl group at the 5-position and a cyano group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylisoquinoline-1-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of aryl ketones with hydroxylamine, followed by rhodium (III)-catalyzed C-H bond activation and cyclization with an internal alkyne . This one-pot synthesis is efficient and yields the desired isoquinoline derivative.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis likely follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. Industrial processes may involve continuous flow reactors and advanced catalytic systems to enhance efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions: 5-Methylisoquinoline-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions activated by the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: 5-Methylisoquinoline-1-amine.
Substitution: Halogenated or nitrated derivatives of the parent compound.
Scientific Research Applications
5-Methylisoquinoline-1-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a precursor for pharmaceutical agents targeting various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes
Mechanism of Action
The mechanism by which 5-Methylisoquinoline-1-carbonitrile exerts its effects depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, modulating their activity. For instance, it could inhibit key enzymes in microbial or cancer cell metabolism, leading to cell death.
Material Science: In materials applications, the compound’s electronic properties are harnessed, influencing the performance of organic electronic devices.
Comparison with Similar Compounds
Isoquinoline: The parent compound, lacking the methyl and cyano groups.
Quinoline: A structural isomer with the nitrogen atom in a different position.
5-Methylisoquinoline: Similar but without the cyano group.
Uniqueness: 5-Methylisoquinoline-1-carbonitrile is unique due to the presence of both a methyl and a cyano group, which confer distinct electronic and steric properties. These modifications enhance its reactivity and potential for diverse applications compared to its analogs .
Properties
IUPAC Name |
5-methylisoquinoline-1-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-8-3-2-4-10-9(8)5-6-13-11(10)7-12/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKHNJHNOZCQBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CN=C(C2=CC=C1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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